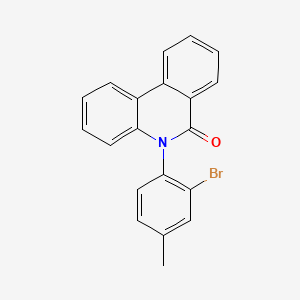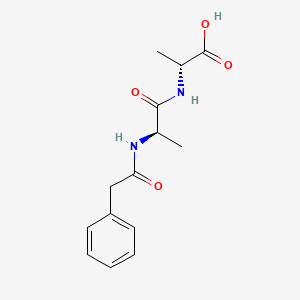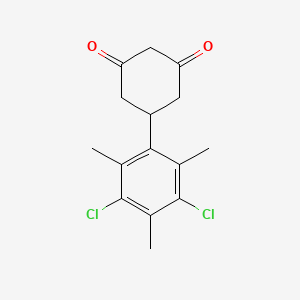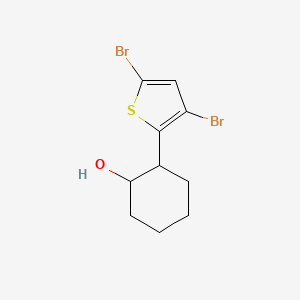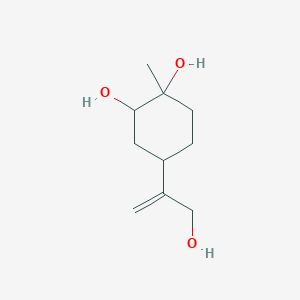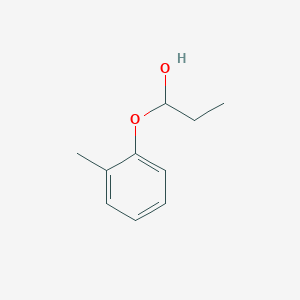![molecular formula C28H30N2O2 B14395593 {4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone CAS No. 89623-09-6](/img/structure/B14395593.png)
{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields This compound features a phenyl group attached to a butylamino propoxy chain, which is further connected to a phenylindolizinyl methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the butylamino propoxy phenyl derivative, followed by the introduction of the phenylindolizinyl methanone group through a series of condensation and substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in biochemical studies to investigate its interactions with biological molecules and pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of {4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl-(2-phenylindolizin-3-yl)methanone: Shares a similar core structure but lacks the butylamino propoxy group.
2-Phenylindolizine: A simpler compound with a related indolizine structure.
Uniqueness
{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
89623-09-6 |
|---|---|
Fórmula molecular |
C28H30N2O2 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
[4-[3-(butylamino)propoxy]phenyl]-(2-phenylindolizin-3-yl)methanone |
InChI |
InChI=1S/C28H30N2O2/c1-2-3-17-29-18-9-20-32-25-15-13-23(14-16-25)28(31)27-26(22-10-5-4-6-11-22)21-24-12-7-8-19-30(24)27/h4-8,10-16,19,21,29H,2-3,9,17-18,20H2,1H3 |
Clave InChI |
QSVLXCJNEFZXHB-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCCCOC1=CC=C(C=C1)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


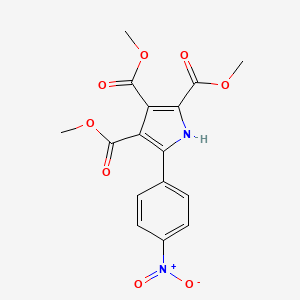
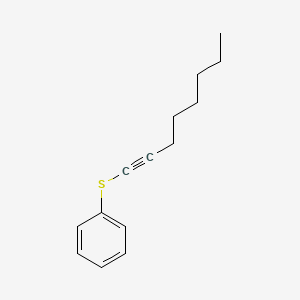
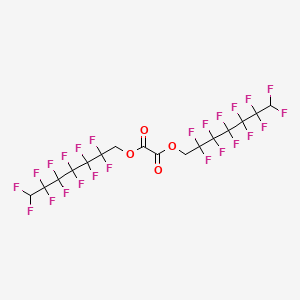
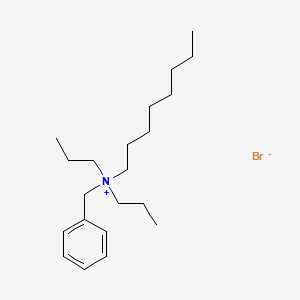
![N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea](/img/structure/B14395527.png)
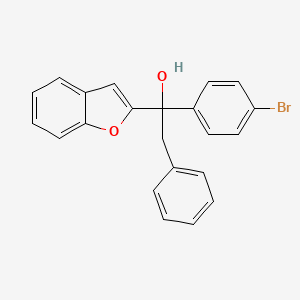
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline](/img/structure/B14395551.png)
